molecular formula C19H19BrN2O3 B5033578 3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B5033578
M. Wt: 403.3 g/mol
InChI Key: OONYYBIZGNSCJB-UHFFFAOYSA-N
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Description

3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a bromo-substituted phenoxy group, and an ethoxyethyl chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the bromo-substituted phenoxy group and the ethoxyethyl chain. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Bromo-Substituted Phenoxy Group: This step often involves a nucleophilic aromatic substitution reaction where a bromo-substituted phenol reacts with an appropriate leaving group on the quinazolinone core.

    Attachment of the Ethoxyethyl Chain: This can be done through an etherification reaction, where the ethoxyethyl group is introduced using an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as reducing a nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution could result in various phenoxy-substituted quinazolinones.

Scientific Research Applications

3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas such as cancer treatment and antimicrobial therapy.

    Industry: Its chemical properties may be exploited in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one: Similar structure but with a fluorine atom instead of bromine.

    3-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one: Contains a chlorine atom in place of the bromine.

    3-[2-[2-(4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one: Lacks the halogen substituent, having only a methyl group.

Uniqueness

The presence of the bromo-substituted phenoxy group in 3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one imparts unique chemical and potentially biological properties. Bromine’s larger atomic size and different electronic effects compared to other halogens or substituents can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-14-12-15(20)6-7-18(14)25-11-10-24-9-8-22-13-21-17-5-3-2-4-16(17)19(22)23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONYYBIZGNSCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCOCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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